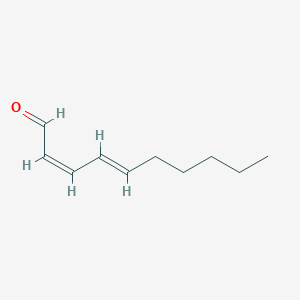![molecular formula C28H25I2N3 B13414629 3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide is a complex organic compound with a molecular formula of C28H25N3I2. This compound is known for its unique structure, which includes two methylpyridinium groups attached to a carbazole core via ethenyl linkers. The presence of the diiodide ions further adds to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of Ethenyl Linkers: The ethenyl linkers are introduced via a palladium-catalyzed Sonogashira coupling reaction, which connects the aromatic building blocks to the acetylenic units.
Introduction of Methylpyridinium Groups: The final step involves the methylation of pyridine groups to form the methylpyridinium ions, which are then attached to the ethenyl linkers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced carbazole derivatives .
科学研究应用
3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anticancer agent.
作用机制
The mechanism of action of 3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridinium): This compound has a similar structure but with a central benzene core instead of a carbazole core.
Methylpyridinium Derivatives: These compounds share the methylpyridinium groups but differ in their core structures and linkers.
Uniqueness
3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole is unique due to its carbazole core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics .
属性
IUPAC Name |
3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N3.2HI/c1-30-15-11-21(12-16-30)3-5-23-7-9-27-25(19-23)26-20-24(8-10-28(26)29-27)6-4-22-13-17-31(2)18-14-22;;/h3-20H,1-2H3;2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOQWAUFKGFWLH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25I2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
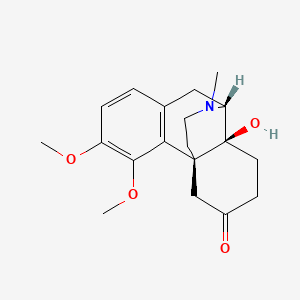
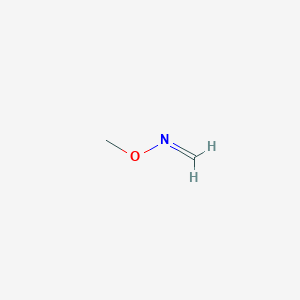
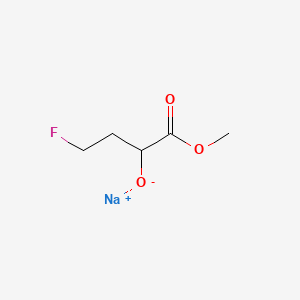
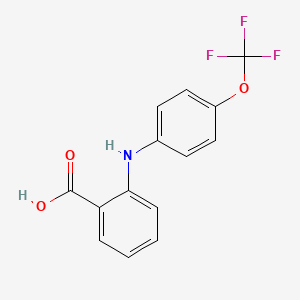
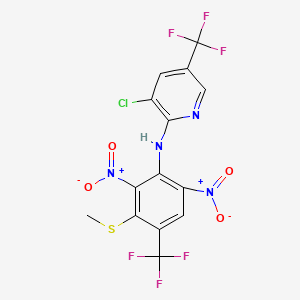

![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)
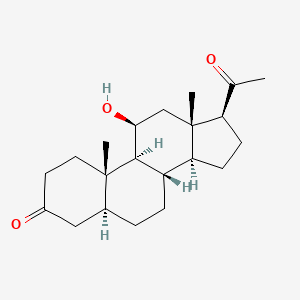
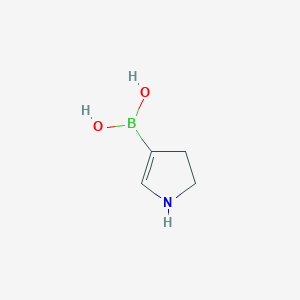
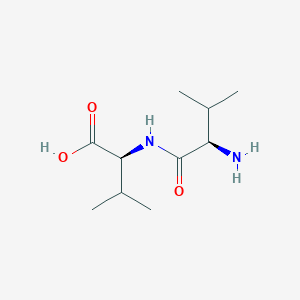
![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)
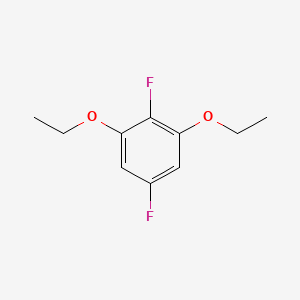
![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
